N-(4-Fluorophenyl) 4-boronobenzenesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl) 4-boronobenzenesulfonamide typically involves the reaction of 4-fluoroaniline with 4-boronobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl) 4-boronobenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of this compound.
Oxidation and Reduction Reactions: The major products include boronic esters and boranes.
Scientific Research Applications
N-(4-Fluorophenyl) 4-boronobenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl) 4-boronobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form stable complexes with these targets, thereby modulating their activity. This interaction is facilitated by the boronic acid group, which can form reversible covalent bonds with hydroxyl and amino groups on the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-2-fluorophenyl)-4-chlorobenzenesulfonamide: Similar in structure but contains bromine and chlorine atoms instead of boron and fluorine.
4-[N-(4-Fluorophenyl)sulfamoyl]benzeneboronic acid: A closely related compound with similar functional groups.
Uniqueness
N-(4-Fluorophenyl) 4-boronobenzenesulfonamide is unique due to its combination of boronic acid and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in various research applications .
Properties
IUPAC Name |
[4-[(4-fluorophenyl)sulfamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BFNO4S/c14-10-3-5-11(6-4-10)15-20(18,19)12-7-1-9(2-8-12)13(16)17/h1-8,15-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWQIJUPTCPQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660309 | |
Record name | {4-[(4-Fluorophenyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957121-13-0 | |
Record name | {4-[(4-Fluorophenyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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